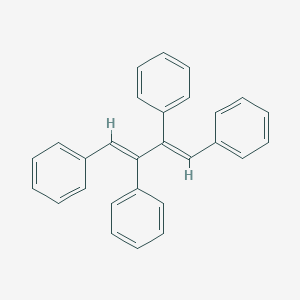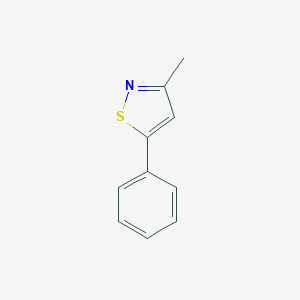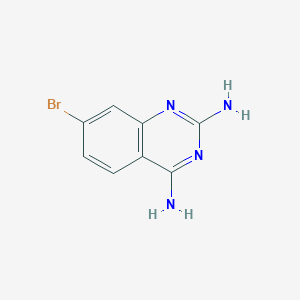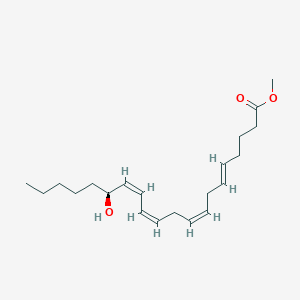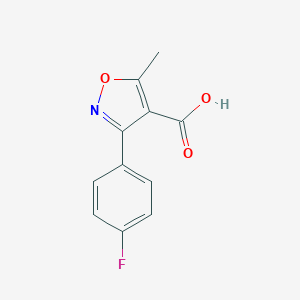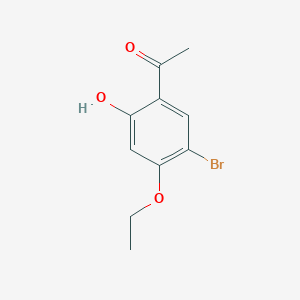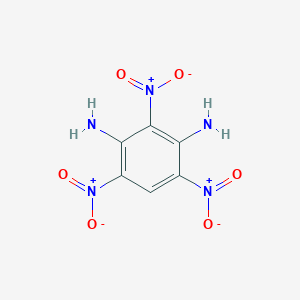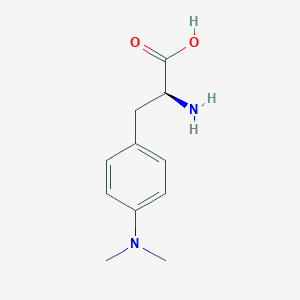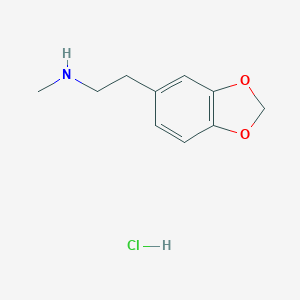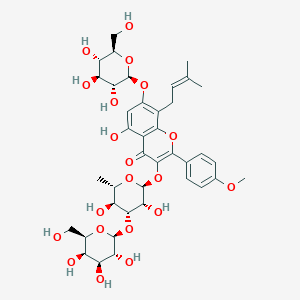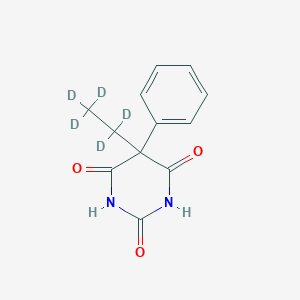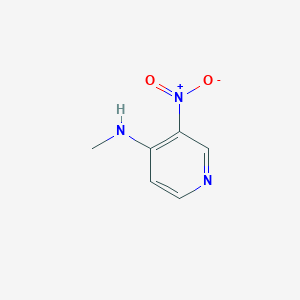![molecular formula C15H23NO2 B163115 (E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol CAS No. 1630-49-5](/img/structure/B163115.png)
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is a sesquiterpene alkaloid isolated from the plant Nuphar japonicum DC. It is characterized by its unique structure, which includes a sesquiterpenic skeleton incorporated into 3-furyl substituted piperidines or quinolizidines . This compound has garnered interest due to its potential pharmacological properties, including antitumor, immunosuppressive, anti-inflammatory, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol can be synthesized through several steps involving catalytic reduction and chlorination. The initial compound, C15H23O2N, is isolated from Nuphar japonicum DC. and undergoes chlorination with thionyl chloride, followed by catalytic reduction using palladium-carbon . This process yields dihydronuphamine, deoxynupharidine, and allodeoxynupharidine .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the rhizomes of Nuphar japonicum DC. The extraction process typically includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Catalytic reduction to produce dihydronuphamine and deoxynupharidine.
Substitution: Chlorination with thionyl chloride.
Common Reagents and Conditions
Thionyl chloride: Used for chlorination.
Palladium-carbon: Employed in catalytic reduction.
Major Products Formed
- Dihydronuphamine
- Deoxynupharidine
- Allodeoxynupharidine
Aplicaciones Científicas De Investigación
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying sesquiterpene alkaloids and their chemical properties .
- Biology : Investigated for its potential biological activities, including antitumor and immunosuppressive effects .
- Medicine : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions .
- Industry : Utilized in the development of new pharmaceuticals and bioactive compounds .
Mecanismo De Acción
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol exerts its effects through various molecular targets and pathways. It is believed to interact with specific receptors and enzymes involved in cellular processes, leading to its pharmacological activities. The exact mechanism of action is still under investigation, but it is thought to involve modulation of immune responses and inhibition of tumor cell proliferation .
Comparación Con Compuestos Similares
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is unique among sesquiterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include:
- Deoxynupharidine : Shares a similar sesquiterpenic skeleton but differs in its oxidation state .
- Nupharidine : Another sesquiterpene alkaloid with comparable biological activities .
This compound stands out due to its potent antitumor and immunosuppressive effects, making it a valuable compound for further research and development .
Propiedades
Número CAS |
1630-49-5 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1 |
Clave InChI |
VACAXMGPQVSASV-WUNAARAWSA-N |
SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
SMILES isomérico |
C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2 |
SMILES canónico |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



